molecular formula C15H14ClFN2OS2 B2680738 N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034250-63-8

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No.: B2680738
CAS No.: 2034250-63-8
M. Wt: 356.86
InChI Key: JZDIVWNWCQFEBU-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a thiophene moiety, and a substituted phenyl group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene group is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Substitution on the Phenyl Ring: The 3-fluoro-4-methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

Medicinal chemists are interested in this compound for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-2-ylmethyl)thiazol-2-amine hydrochloride
  • N-(3-chloro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
  • N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-ylmethyl)thiazol-2-amine hydrochloride

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is unique due to the specific combination of its substituents. The presence of the fluorine atom and the methoxy group on the phenyl ring, along with the thiophene and thiazole rings, imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2.ClH/c1-19-14-3-2-11(7-13(14)16)17-15-18-12(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVWNWCQFEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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